![molecular formula C11H16O2 B1276392 Benzene, ((1-ethoxyethoxy)methyl)- CAS No. 66222-24-0](/img/structure/B1276392.png)
Benzene, ((1-ethoxyethoxy)methyl)-
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Description
Synthesis Analysis
BEM is typically produced via the reaction between benzene and ethylene oxide in the presence of a catalyst. The reaction can be carried out under different conditions, with varying yields and purity. The product is then purified through distillation, resulting in a colorless, transparent liquid.Molecular Structure Analysis
BEM has a molecular formula of C11H16O2 and a molar mass of 180.24 g/mol. The compound can be characterized using a range of analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS).Chemical Reactions Analysis
Benzene, the base molecule of BEM, can undergo electrophilic aromatic substitution because aromaticity is maintained . A two-step mechanism has been proposed for these electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Physical And Chemical Properties Analysis
BEM is a highly volatile and flammable liquid that is soluble in organic solvents, such as ethanol and ether. It has a boiling point of 217 °C and a flash point of 86 °C. BEM is highly reactive and can form explosive peroxides on exposure to air, light, and moisture. It is also highly corrosive and can cause severe skin and eye irritation upon contact.Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-ethoxyethoxymethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-12-10(2)13-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLCHWYDADOBGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20867213 |
Source
|
Record name | [(1-Ethoxyethoxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20867213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, ((1-ethoxyethoxy)methyl)- | |
CAS RN |
66222-24-0 |
Source
|
Record name | Benzene, ((1-ethoxyethoxy)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066222240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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